2,8-bis(sulfanyl)-3,7-dihydropurin-6-one
Description
2,8-Bis(sulfanyl)-3,7-dihydropurin-6-one is a purine derivative featuring sulfanyl (-S-) substituents at positions 2 and 6. These analogs share core structural motifs, including the purin-6-one backbone and sulfanyl substituents, which influence their electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2,8-bis(sulfanyl)-3,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS2/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSUZZIWNBVBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=O)S)N=C(N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=NC1=O)S)N=C(N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-bis(sulfanyl)-3,7-dihydropurin-6-one typically involves the introduction of sulfanyl groups to a purinone precursor. One common method is the nucleophilic substitution reaction where thiol groups are introduced to the purinone ring under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,8-bis(sulfanyl)-3,7-dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl groups, yielding a different purinone derivative.
Substitution: The sulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Purinone derivatives without sulfanyl groups.
Substitution: Various substituted purinone derivatives depending on the nucleophile used.
Scientific Research Applications
2,8-bis(sulfanyl)-3,7-dihydropurin-6-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,8-bis(sulfanyl)-3,7-dihydropurin-6-one involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This interaction can disrupt biological pathways and lead to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Sulfanyl-Substituted Purinones
2-(Benzylsulfanyl)-8-arylhydrazono-1,8-dihydropurin-6-ones (6a-i)
These derivatives, synthesized via coupling reactions, exhibit hydrazone tautomerism in both ground and excited states . Key structural features include:
- Substituent Effects : Electron-withdrawing groups (e.g., 3-Cl in 6f ) enhance stabilization of the hydrazone form, as demonstrated by Hammett correlation studies .
- Thermal Stability : High melting points (>300°C) suggest robust intermolecular interactions, likely due to hydrogen bonding from NH groups and π-stacking of aromatic rings .
- Spectral Signatures : IR spectra show characteristic NH (3,100–3,300 cm⁻¹) and carbonyl (1,621–1,687 cm⁻¹) stretches. NMR data confirm the benzylsulfanyl group (δ 4.70–4.90 ppm for CH₂) and hydrazone tautomerism (δ 10–13 ppm for NH) .
Table 1: Selected Data for Hydrazono Derivatives
| Compound | Substituent | Yield (%) | Melting Point (°C) | Notable Spectral Features (IR/NMR) |
|---|---|---|---|---|
| 6d | Phenylhydrazono | 60 | >300 | NH: 3,307 cm⁻¹; C8=N: 152.2 ppm (13C-NMR) |
| 6f | 3-Cl-phenylhydrazono | 73 | >300 | NH: 3,321 cm⁻¹; C8=N: 151.8 ppm (13C-NMR) |
N-Substituted 2-{[5-(Indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)
These compounds, though structurally distinct (oxadiazole core vs. purine), share sulfanyl linkages and demonstrate the role of sulfur in modulating bioactivity. Key findings include:
- Enzyme Inhibition : Compound 8q inhibits α-glucosidase (IC₅₀ = 49.71 µM), nearing the potency of acarbose (IC₅₀ = 38.25 µM). Derivatives 8g and 8h inhibit BChE (IC₅₀ ~31–34 µM), outperforming others in the series .
- Structural Flexibility : The indolylmethyl-oxadiazole-sulfanyl scaffold allows diverse substitutions, enabling tailored interactions with enzyme active sites .
Table 2: Enzyme Inhibition Profiles of Selected Compounds
| Compound | Target Enzyme | IC₅₀ (µM) | Comparison to Standard |
|---|---|---|---|
| 8q | α-Glucosidase | 49.71 ± 0.19 | ~1.3× less potent than acarbose (38.25) |
| 8g | BChE | 31.62 ± 0.16 | Most potent in series |
| 8b | LOX | 99.30 ± 2.89 | ~4.4× less potent than baicalein (22.4) |
Key Differentiators of 2,8-Bis(sulfanyl)-3,7-dihydropurin-6-one
Tautomeric Flexibility: The 3,7-dihydro structure allows for keto-enol tautomerism, which could influence solubility and intermolecular interactions compared to fully aromatic purines.
Synthetic Accessibility : While derivatives like 6a-i are synthesized via coupling reactions , the preparation of 2,8-bis(sulfanyl) analogs may require sequential thiolation steps under controlled conditions to avoid over-substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
